molecular formula C11H8INO B8317565 2-Formyl-3-(4-iodophenyl)pyrrole

2-Formyl-3-(4-iodophenyl)pyrrole

Cat. No. B8317565
M. Wt: 297.09 g/mol
InChI Key: HIFJOIYYUIGQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formyl-3-(4-iodophenyl)pyrrole is a useful research compound. Its molecular formula is C11H8INO and its molecular weight is 297.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Formyl-3-(4-iodophenyl)pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Formyl-3-(4-iodophenyl)pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Formyl-3-(4-iodophenyl)pyrrole

Molecular Formula

C11H8INO

Molecular Weight

297.09 g/mol

IUPAC Name

3-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C11H8INO/c12-9-3-1-8(2-4-9)10-5-6-13-11(10)7-14/h1-7,13H

InChI Key

HIFJOIYYUIGQJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(NC=C2)C=O)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4 (5.15 g, 19.1 mmol) in DMF (6.1 mL) and CH2Cl2 (140 mL) under argon was cooled to 0° C. and then POCl3 (2.11 mL, 22.6 mmol) was added dropwise. After 1 h, the flask was warmed to room temperature and stirred overnight. The reaction was quenched at 0° C. with 2.5 M NaOH (100 mL). The mixture was poured into water (500 mL), extracted with CH2Cl2, and the combined organic layers were washed with water, brine, dried (Na2SO4), and the solvent was removed in vacuo. 1H NMR spectroscopy showed two regioisomers in a ˜6:1 ratio. The minor isomer exhibited signals at δ 7.21 and 7.39 ppm, compared with signals at δ 6.42 and 7.14 for the major isomer. The most downfield signal (7.39 ppm) is assigned to the proton adjacent to a formyl group, which occurs in the 2-formyl-4-aryl substituted pyrrole. Recrystallization from ethyl acetate afforded an orange solid corresponding to the major aldehyde (2.25 g). The mother liquor was concentrated and purified by flash column chromatography [silica, hexanes/ethyl acetate (3:1)]. The first fraction corresponded to the major aldehyde (1.25 g). The total yield of the title compound was 3.50 g (62%): mp 153-154 ° C.; 1H NMR δ 6.42 (m, 1H), 7.14 (m, 1H), 7.22 (m, 2H), 7.76 (m 2H), 9.59 (s, 1H), 10.72 (br, 1H); 13C NMR δ 93.5, 104.3, 111.4, 125.8, 128.6, 130.8, 133.1, 137.8, 179.4; FAB-MS obsd 296.9663, calcd 296.9651; Anal. Calcd for C10H8INO: C, 44.5; H, 2.7; N, 4.7. Found: C, 44.4; H, 2.7; N, 4.6.
Name
4
Quantity
5.15 g
Type
reactant
Reaction Step One
Name
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
2.11 mL
Type
reactant
Reaction Step Two

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